![molecular formula C31H34NO2PS B6290412 [S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-78-9](/img/structure/B6290412.png)
[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chiral phosphine ligand . It has a molecular formula of C31H34NO2PS and a molecular weight of 515.6 g/mol.
Physical And Chemical Properties Analysis
The compound is sensitive to air, heat, and moisture, and should be stored in a cold environment . Its color and form are off-white to light yellow .Applications De Recherche Scientifique
Oncology Research: p53 Pathway Modulation
In oncology, CS-0147185 may be investigated for its potential to modulate the p53 pathway. The p53 protein is a crucial tumor suppressor that regulates the expression of genes involved in metabolism, affecting glucose, lipids, and amino acids metabolism, oxidative phosphorylation, and reactive oxygen species (ROS) generation . Modulating this pathway could lead to new therapeutic strategies for cancer treatment.
Metabolic Studies: Warburg Effect Investigation
This compound could be used in studies exploring the Warburg effect, where cancer cells preferentially utilize aerobic glycolysis over oxidative phosphorylation. Understanding this metabolic shift is vital for developing targeted cancer therapies .
Drug Resistance Research: Chemotherapy Efficacy
CS-0147185 might play a role in research aimed at overcoming drug resistance in cancer cells. By affecting metabolic pathways, it could potentially sensitize tumor cells to chemotherapy and reduce resistance .
Protein Kinase Inhibition: p70S6K Targeting
The compound could serve as an inhibitor of protein kinases like p70S6K, which is overexpressed in various tumor tissues and serves as a prognostic marker in non-small cell lung cancer (NSCLC). Inhibiting p70S6K could impede tumor growth and serve as a targeted therapy for NSCLC .
Cell Cycle and Apoptosis: G0-G1 Phase Arrest
Research into the effects of CS-0147185 on cell cycle distribution could reveal its potential to cause cell cycle arrest in the G0-G1 phase, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-PD1/PDL1 Therapy: Neoantigen Burden and Cancer Stemness
The compound may be relevant in the context of anti-PD1/PDL1 therapy. Tumor neoantigen burden (TNB) and cancer stemness are essential factors in responsiveness to therapy. CS-0147185 could be part of a drug candidate identification process for enhancing the efficacy of anti-PD1/PDL1 therapies .
Tumorigenesis Studies: In Vivo Effects
CS-0147185’s effects on tumorigenesis could be assessed in vivo, providing insights into its potential as a therapeutic agent for inhibiting cancer growth in animal models .
Therapeutic Target Identification: New Cancer Treatments
Lastly, the compound could be instrumental in identifying new therapeutic targets within cancer cells. By understanding how CS-0147185 interacts with cellular processes, researchers could discover novel approaches to cancer treatment .
Propriétés
IUPAC Name |
(R)-N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKABLKXTUENDF-RYWJPUDZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.